molecular formula C14H17N3O2 B1627174 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid CAS No. 904814-21-7

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B1627174
CAS No.: 904814-21-7
M. Wt: 259.3 g/mol
InChI Key: JMMMSEUQRQUZBY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Imidazo[1,2-a]pyridine protons: Aromatic signals at δ 7.2–8.5 ppm (pyridinic H) and δ 6.8–7.1 ppm (imidazole H).
    • Piperidine protons:
      • CH₂ bridge: δ 3.5–4.0 ppm (multiplet).
      • Piperidine ring: δ 2.2–3.0 ppm (axial/equatorial H).
    • Carboxylic acid -OH: Broad signal at δ 12–13 ppm.
  • ¹³C NMR :
    • Carboxylic acid carbonyl: δ 170–175 ppm.
    • Imidazo[1,2-a]pyridine carbons: δ 110–150 ppm (aromatic C).

Infrared (IR) Spectroscopy

  • O-H stretch : Broad band at 2500–3300 cm⁻¹ (carboxylic acid).
  • C=O stretch : Strong peak at 1680–1720 cm⁻¹.
  • C-N stretches : Bands at 1250–1350 cm⁻¹ (imidazole ring).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 259.3 [M]⁺.
  • Fragmentation :
    • Loss of COOH (-46 Da): m/z 213.3.
    • Cleavage of the methylene bridge: m/z 145.1 (imidazo[1,2-a]pyridine fragment).

Tautomeric Behavior and Electronic Structure

The imidazo[1,2-a]pyridine system exhibits prototropic tautomerism , with proton shifts occurring between N1 and N3 positions (Figure 2). DFT calculations on similar compounds suggest:

  • Tautomer stability : The N1-protonated form is energetically favored by ~5 kcal/mol due to conjugation with the pyridine ring.
  • Electronic effects :
    • The electron-withdrawing carboxylic acid group reduces electron density at the piperidine nitrogen, weakening basicity.
    • The imidazo[1,2-a]pyridine core acts as a π-electron-deficient system, directing electrophilic substitution to position 6.

Table 2: DFT-calculated electronic parameters

Parameter Value (eV)
HOMO energy -6.2
LUMO energy -2.7
HOMO-LUMO gap 3.5
Electrophilicity index 1.8

Properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMMSEUQRQUZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587668
Record name 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-21-7
Record name 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Groebke-Blackburn-Bienaymé Three-Component Reaction

The Groebke reaction remains the most widely adopted method for constructing the imidazo[1,2-a]pyridine core. This one-pot protocol combines 2-aminopyridine, aldehydes, and isocyanides under mild acidic conditions. For instance, reacting 2-aminopyridine with paraformaldehyde and tert-butyl isocyanide in methanol at 60°C yields 3-unsubstituted imidazo[1,2-a]pyridine, which can subsequently undergo functionalization.

Key Advantages :

  • High regioselectivity for the 3-position
  • Compatibility with diverse aldehyde substrates

Bromomalonaldehyde-Mediated Cyclization

Microwave-assisted condensation of 2-aminopyridine with bromomalonaldehyde in ethanol-water (4:1) at 120°C for 15 minutes produces 3-carbaldehyde-imidazo[1,2-a]pyridine derivatives. This method eliminates metal catalysts and achieves yields exceeding 80% in reduced reaction times.

Chloroacetone Condensation

A classical approach involves refluxing 2-aminopyridine with 1,3-dichloroacetone in acetonitrile, yielding 3-chloromethyl-imidazo[1,2-a]pyridine. While effective, this method requires careful stoichiometric control to prevent di-alkylation byproducts.

Functionalization at the 3-Position

Introducing the methylene bridge at the imidazo[1,2-a]pyridine’s 3-position necessitates precise reaction engineering to maintain structural integrity.

Bromomethyl Intermediate Generation

3-Bromomethyl-imidazo[1,2-a]pyridine serves as a critical precursor. This intermediate is synthesized via two pathways:

Method Conditions Yield Reference
Appel Reaction CBr₄, PPh₃, CH₂Cl₂, 0°C to RT 72%
Free Radical Bromination NBS, AIBN, CCl₄, reflux, 6h 68%

Mannich Reaction Direct Functionalization

An alternative single-step approach employs the Mannich reaction, combining imidazo[1,2-a]pyridine, formalin, and piperidine-4-carboxylic acid in acetic acid at 80°C. This method circumvents intermediate isolation but requires rigorous pH control (pH 4–5) to prevent N-oxide formation.

Piperidine-4-Carboxylic Acid Preparation and Protection

The piperidine moiety’s carboxylic acid group necessitates protection during coupling reactions to prevent undesired side reactions.

tert-Butyl Ester Protection

Piperidine-4-carboxylic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in THF using DMAP catalysis, achieving >95% conversion to the Boc-protected derivative within 2 hours at 25°C. Deprotection employs TFA in dichloromethane (1:4 v/v), restoring the carboxylic acid functionality post-coupling.

Benzyl Ester Alternatives

For acid-sensitive substrates, benzyl ester protection via reaction with benzyl bromide and K₂CO₃ in DMF provides stable intermediates. Hydrogenolysis over Pd/C (10 wt%) in methanol quantitatively removes the protecting group.

Coupling Strategies for Methylene Bridging

The critical C–N bond formation between the imidazo[1,2-a]pyridine and piperidine moieties employs nucleophilic substitution or transition-metal catalysis.

Nucleophilic Alkylation

Reacting 3-bromomethyl-imidazo[1,2-a]pyridine with Boc-protected piperidine-4-carboxylate in DMF at 80°C for 12 hours achieves 65–70% coupling efficiency. Addition of KI (1.5 eq) enhances reaction rate through halogen exchange.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling using CuI (10 mol%), DMEDA (20 mol%), and Cs₂CO₃ in dioxane at 110°C enables direct union of 3-chloromethyl-imidazo[1,2-a]pyridine with piperidine-4-carboxylic acid. This method bypasses protection-deprotection sequences but requires stringent oxygen exclusion.

Optimization and Catalytic Considerations

Recent advances focus on enhancing reaction sustainability and scalability.

Continuous Flow Synthesis

Implementing a continuous flow reactor for the Groebke reaction reduces processing time from hours to minutes. Optimal parameters include:

  • Residence time: 8.5 minutes
  • Temperature: 130°C
  • Pressure: 17 bar
  • Yield improvement: 22% over batch process

Biocatalytic Approaches

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the final coupling step in aqueous tert-butanol at pH 7.4, achieving 58% conversion with excellent enantiomeric excess (>99%).

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of imidazo[1,2-a]pyridine-piperidine conjugates. Variations in substituents on the imidazo[1,2-a]pyridine ring and the piperidine moiety significantly influence physicochemical properties, binding affinity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS or ID) Substituents on Imidazo[1,2-a]pyridine Molecular Weight LogP (XLogP3) Key Properties/Applications Source
Target Compound None (parent structure) ~274.3* ~0.8* Baseline solubility, scaffold for derivatization
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid (912770-72-0) 2-Benzo[1,3]dioxol-5-yl 409.4 2.1 Enhanced aromaticity, potential CNS activity
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid (881040-45-5) 2-Biphenyl-4-yl 425.5 1.9 Increased hydrophobicity, kinase inhibition
1-[6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid 6-Chloro, 2-(4-fluoro-phenyl) 414.8 2.3 Halogen-mediated target binding
1-(6-Nitro-2-thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid (904817-89-6) 6-Nitro, 2-thiophen-2-yl 386.4 1.7 Electron-deficient for charge transfer

*Calculated using ChemDraw and PubChem data.

Key Findings

Substituent Effects on Solubility :

  • Electron-withdrawing groups (e.g., nitro in 904817-89-6) reduce LogP (1.7 vs. 2.3 for halogenated analogs), improving aqueous solubility .
  • Bulky aromatic substituents (e.g., biphenyl in 881040-45-5) increase hydrophobicity (LogP 1.9) but may enhance membrane permeability .

Biological Activity Trends :

  • Halogenated derivatives (e.g., 6-chloro in 881040-45-5) exhibit higher binding affinity to kinase targets due to halogen bonding .
  • The benzo[1,3]dioxol-5-yl analog (912770-72-0) shows improved blood-brain barrier penetration in preclinical models, suggesting CNS applications .

Synthetic Accessibility :

  • The parent compound is synthesized via coupling reactions using EDC.HCl/HOBt (72% yield), while nitro/thiophen derivatives require sequential Claisen-Schmidt condensations .

Research Implications and Challenges

  • Pharmacokinetic Optimization : Substituents like piperazine (e.g., 7-(4-methylpiperazin-1-yl) in ) improve metabolic stability but complicate synthetic routes .
  • Biological Screening : Compounds like 220 () with LCMS m/z 379 demonstrate antikinetoplastid activity, though clinical translation requires toxicity profiling .
  • Contradictions : Some derivatives (e.g., 904817-89-6) are discontinued due to instability, highlighting the need for robust formulation strategies .

Biological Activity

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a compound with significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving 2-aminopyridine derivatives and appropriate aldehydes or ketones.
  • Introduction of the Piperidine Moiety : Nucleophilic substitution reactions are used to attach the piperidine derivative to the imidazo[1,2-a]pyridine core.

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant anti-tuberculosis activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis . The compound's mechanism involves inhibiting specific enzymes crucial for bacterial survival.

Anticancer Potential

The compound has shown promise in cancer research:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast cancer models (e.g., MDA-MB-231) .
  • Selectivity and Efficacy : The compound exhibited a selective inhibitory effect on cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic window .

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes involved in disease processes:

  • PDGFRβ Inhibition : It has shown potent activity against PDGFRβ with an IC50 value of 18 nM .
  • Matrix Metalloproteinases (MMPs) : The compound also inhibits MMP-2 and MMP-9, which are implicated in tumor metastasis .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anti-Tuberculosis Activity

A study focused on the anti-tuberculosis potential of various imidazo[1,2-a]pyridines identified this compound as a lead candidate due to its efficacy against resistant strains .

Study 2: Cancer Cell Line Testing

In a comparative study of imidazo[1,2-a]pyridine derivatives, this compound was found to have superior cytotoxic effects against triple-negative breast cancer cells compared to standard treatments like 5-Fluorouracil . The selectivity index indicated a significant difference in efficacy between cancerous and normal cells.

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other imidazo[1,2-a]pyridine derivatives:

CompoundBiological ActivityIC50 Value
This compoundPDGFRβ Inhibition18 nM
2,7-Dimethylimidazo[1,2-a]pyridineAnti-tuberculosisVaries
Imidazo[1,2-a]pyridin-3-ylmethanamineCytotoxicityVaries

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PI3Kγ or FLT3 kinases) to identify key interactions (e.g., hydrogen bonds with Asp841 in PI3Kγ) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for the imidazopyridine aromatic protons (δ 7.2–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) and confirm molecular weight (411.5 g/mol) using ESI+ mode .

How do substituents alter the compound’s physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (EWGs) : Nitro or cyano groups at C-6 increase logP (hydrophobicity) but reduce solubility .
  • Electron-donating groups (EDGs) : Methoxy groups enhance π-stacking with aromatic residues in target proteins .

What in vitro assays evaluate biological activity?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (IC₅₀ determination) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., CDK2 inhibition) .

What challenges arise in regioselective functionalization of the imidazopyridine core?

Q. Advanced

  • Competing reaction sites : C-3 vs. C-7 acylation can occur; use bulky Lewis acids (e.g., La(OTf)₃) to favor C-3 .
  • Side reactions : Over-acylation or dimerization mitigated by low temperatures (0–5°C) and stoichiometric control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Reactant of Route 2
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Reactant of Route 2
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid

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